KPLH1130 - 906669-07-6

KPLH1130

Catalog Number: EVT-2609008
CAS Number: 906669-07-6
Molecular Formula: C15H13N3O3
Molecular Weight: 283.287
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

KPLH1130 is classified as a small molecule inhibitor. It was developed through research focused on metabolic pathways involving pyruvate dehydrogenase kinases, which play a critical role in regulating energy metabolism by controlling the conversion of pyruvate to acetyl-CoA. The compound has garnered attention for its ability to modulate metabolic flexibility and influence inflammatory responses in various cell types, especially immune cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of KPLH1130 involves a multi-step chemical process aimed at achieving high specificity for pyruvate dehydrogenase kinases. While specific synthetic routes are not detailed in the available literature, the general approach for synthesizing such inhibitors typically includes:

  1. Initial Design: Utilizing structure-activity relationship studies to determine the optimal chemical structure that exhibits high affinity for the target enzymes.
  2. Chemical Synthesis: Employing organic synthesis techniques such as coupling reactions, cyclization, and functional group modifications to construct the compound.
  3. Purification: Utilizing chromatographic techniques to purify the synthesized compound, ensuring that it meets the required purity standards for biological testing.
  4. Characterization: Using spectroscopic methods like NMR (nuclear magnetic resonance) and mass spectrometry to confirm the identity and purity of KPLH1130.
Molecular Structure Analysis

Structure and Data

KPLH1130's molecular structure is characterized by specific functional groups that enhance its binding affinity to pyruvate dehydrogenase kinases. Although detailed structural data such as molecular formula or crystallography results are not explicitly provided in the literature, it is essential to note that small molecule inhibitors typically possess:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Polar Functional Groups: Enhancing solubility and interaction with the enzyme active site.
  • Chiral Centers: Potentially influencing biological activity through stereochemistry.

The precise 3D conformation of KPLH1130 can be elucidated through computational modeling or X-ray crystallography if available .

Chemical Reactions Analysis

Reactions and Technical Details

KPLH1130 primarily acts through competitive inhibition of pyruvate dehydrogenase kinases. The mechanism involves binding to the active site of these enzymes, thereby preventing them from phosphorylating the pyruvate dehydrogenase complex. This inhibition leads to:

  • Increased conversion of pyruvate to acetyl-CoA.
  • Enhanced oxidative phosphorylation.
  • Reduced lactate production.

In experimental settings, KPLH1130 has demonstrated efficacy in modulating metabolic pathways associated with inflammation and insulin sensitivity, particularly under conditions of high-fat diet-induced obesity .

Mechanism of Action

Process and Data

KPLH1130 exerts its effects by inhibiting pyruvate dehydrogenase kinases, which are crucial regulators of the pyruvate dehydrogenase complex. The mechanism can be summarized as follows:

  1. Inhibition of Kinases: By blocking pyruvate dehydrogenase kinase activity, KPLH1130 prevents phosphorylation of the pyruvate dehydrogenase complex.
  2. Promotion of Pyruvate Oxidation: This leads to increased availability of acetyl-CoA for entry into the tricarboxylic acid cycle (TCA cycle), enhancing energy production.
  3. Altered Metabolic State: The compound shifts cellular metabolism from glycolysis towards oxidative phosphorylation, reducing lactate accumulation and promoting mitochondrial function.

This mechanism highlights KPLH1130's potential as a therapeutic agent for metabolic disorders characterized by impaired mitochondrial function and chronic inflammation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in the available literature, general characteristics expected for small molecule inhibitors like KPLH1130 include:

  • Molecular Weight: Typically within the range suitable for cellular permeability.
  • Solubility: Moderate solubility in aqueous solutions, facilitating biological assays.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Further characterization through experimental data would provide a comprehensive profile of these properties .

Applications

Scientific Uses

KPLH1130 holds promise in various scientific applications:

  • Metabolic Research: Investigating its role in metabolic pathways related to obesity, diabetes, and insulin resistance.
  • Inflammation Studies: Exploring its effects on macrophage polarization and inflammatory cytokine production.
  • Cancer Research: Assessing its potential in modulating tumor metabolism and immune responses within the tumor microenvironment.

These applications underscore KPLH1130's significance as a tool for understanding metabolic regulation and developing novel therapeutic strategies against metabolic disorders .

Properties

CAS Number

906669-07-6

Product Name

KPLH1130

IUPAC Name

3-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one

Molecular Formula

C15H13N3O3

Molecular Weight

283.287

InChI

InChI=1S/C15H13N3O3/c1-9-2-4-10(5-3-9)18-14(16-17-15(18)21)12-7-6-11(19)8-13(12)20/h2-8,19-20H,1H3,(H,17,21)

InChI Key

UUTBMTOBGXJTLN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3=C(C=C(C=C3)O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.